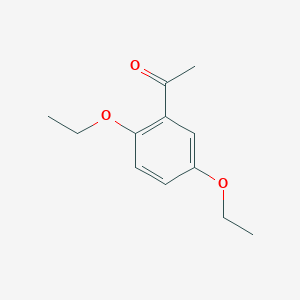

2',5'-Diethoxyacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLFTVAARGTQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399067 | |

| Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-80-7 | |

| Record name | 1-(2,5-Diethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',5'-Diethoxyacetophenone CAS number and properties

An In-depth Technical Guide to 2',5'-Diethoxyacetophenone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, outline a logical synthetic pathway via its dihydroxy precursor, and explore its potential applications, drawing parallels with structurally related compounds. This document serves as a foundational resource for researchers, offering detailed protocols, safety considerations, and a robust framework for its utilization in experimental settings.

Core Compound Identification and Properties

This compound is an organic compound characterized by an acetophenone core substituted with two ethoxy groups at the 2' and 5' positions of the phenyl ring.

Identifier:

Physicochemical Properties: A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Canonical SMILES | CCOC1=CC=C(C(=C1)C(=O)C)OCC | [2] |

| InChI Key | InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3 | [2] |

Synthesis and Mechanistic Insights

While direct, optimized synthesis protocols for this compound are not extensively published, a reliable pathway can be executed via its precursor, 2',5'-dihydroxyacetophenone. This multi-step synthesis is a common strategy in academic and industrial laboratories.

Logical Synthesis Workflow

The overall transformation involves the acylation of hydroquinone, a Fries rearrangement to install the acetyl group, and a final etherification to yield the target compound.

Experimental Protocol: Synthesis of 2',5'-Dihydroxyacetophenone (Precursor)

This protocol is based on the well-established Fries rearrangement reaction.[3][4]

Part A: Preparation of Hydroquinone Diacetate

-

Reaction Setup: In a dry round-bottom flask, combine hydroquinone (1.0 eq) and acetic anhydride (2.1 eq).

-

Catalysis: Add a single drop of concentrated sulfuric acid as a catalyst. The mixture will warm rapidly as the reaction is exothermic.[4]

-

Reaction: Stir the mixture gently. After the initial exothermic reaction subsides (approx. 5-10 minutes), the hydroquinone should fully dissolve.

-

Isolation: Pour the reaction mixture into cold water to precipitate the hydroquinone diacetate. Filter the solid, wash thoroughly with water, and dry. The product can be used in the next step without further purification if desired.

Part B: Fries Rearrangement to 2',5'-Dihydroxyacetophenone

-

Reaction Setup: In a dry 500 mL round-bottom flask equipped with an air condenser and gas trap, combine the dry hydroquinone diacetate (1.0 eq) and anhydrous aluminum chloride (AlCl₃) (approx. 3.4 eq).[3]

-

Heating: Place the flask in an oil bath and heat slowly. The evolution of HCl gas typically begins as the temperature reaches 110–120°C.[3] Maintain the temperature, potentially up to 160-165°C, for 2-3 hours until the reaction is complete (monitored by TLC).[4]

-

Work-up: Cool the flask to room temperature. Carefully decompose the excess AlCl₃ by adding crushed ice, followed by concentrated hydrochloric acid.[3][4] This step is highly exothermic and must be performed with caution in a fume hood.

-

Isolation and Purification: Collect the resulting solid product by filtration and wash with cold water.[3] The crude 2',5'-dihydroxyacetophenone appears as green, silky needles.[3] Recrystallize from hot water or 95% ethanol to achieve high purity.[3][4] The melting point of the pure compound is 204-206°C.[5]

Proposed Protocol: Etherification to this compound

This final step is a standard Williamson ether synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (approx. 2.5 eq), to the solution.

-

Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄) (approx. 2.5 eq), dropwise to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC indicates the complete consumption of the starting material.

-

Work-up and Purification: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. The resulting crude product can be purified using standard techniques such as column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Full spectroscopic data for this compound is not widely published. However, based on its structure and data from its precursor[6][7], the following key signals can be predicted:

-

¹H NMR: The spectrum should feature two distinct triplets and two quartets in the aliphatic region, corresponding to the two non-equivalent ethoxy groups. The aromatic region will display signals for the three protons on the phenyl ring. A singlet in the downfield region (around 2.5 ppm) will correspond to the acetyl methyl protons. The characteristic broad singlets for the hydroxyl protons in the precursor (around 9-13 ppm) will be absent.[7]

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around 200 ppm, aromatic carbons, and four distinct signals for the two ethoxy groups.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent (approx. 1650-1680 cm⁻¹). C-O-C stretching bands for the ether linkages will also be present. The broad O-H stretching band seen in the precursor's spectrum will be absent.

Applications in Research and Development

While specific applications for this compound are still emerging, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C12H16O3 | CID 4075332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2′,5′-ジヒドロキシアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2',5'-Diethoxyacetophenone from Hydroquinone

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2',5'-Diethoxyacetophenone, a valuable chemical intermediate. The synthesis is presented as a robust two-step process commencing with the readily available starting material, hydroquinone. We will first explore the formation of the key intermediate, 1,4-diethoxybenzene, via the Williamson ether synthesis, followed by its subsequent conversion to the target molecule through a Friedel-Crafts acylation.

This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. The narrative emphasizes the causality behind procedural choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Strategic Overview: A Two-Step Pathway

The conversion of hydroquinone to this compound is efficiently achieved through two classic and reliable organic transformations. The overall strategy is designed for high yield and purity, leveraging the inherent reactivity of the starting materials.

-

Step 1: Williamson Ether Synthesis. Hydroquinone is first converted to 1,4-diethoxybenzene. This reaction establishes the ether linkages that are crucial for activating the aromatic ring for the subsequent step.

-

Step 2: Friedel-Crafts Acylation. The electron-rich 1,4-diethoxybenzene intermediate undergoes electrophilic aromatic substitution with an acetylating agent to introduce the acetyl group, yielding the final product, this compound.

The complete workflow is visualized below.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1,4-Diethoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing ethers.[1][2][3] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6]

Principle and Mechanism

The reaction involves two key stages:

-

Deprotonation: The phenolic hydroxyl groups of hydroquinone are acidic enough to be deprotonated by a suitable base, such as potassium carbonate, to form a more potent nucleophile, the hydroquinone dianion (or diphenoxide).

-

SN2 Attack: This dianion then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide, in this case, ethyl iodide. The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-halide bond, displacing the iodide leaving group.[4][5]

Using a primary alkyl halide like ethyl iodide is critical, as secondary and tertiary halides would favor a competing E2 elimination pathway, leading to the formation of alkenes as side products.[1][6][7]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (0.1 mol), anhydrous potassium carbonate (0.25 mol, finely pulverized), and 2-butanone (250 mL).[2]

-

Reagent Addition: While stirring the suspension, add ethyl iodide (0.25 mol) to the flask.[2]

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃, KI). Wash the salts with a small amount of 2-butanone.

-

Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Dissolve the crude solid in hot ethanol and allow it to cool slowly. The pure 1,4-diethoxybenzene will crystallize. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation: Reagents and Conditions

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| Hydroquinone | 110.11 | 0.10 | 11.01 g | Starting Material |

| Potassium Carbonate | 138.21 | 0.25 | 34.55 g | Base |

| Ethyl Iodide | 155.97 | 0.25 | 15.6 mL (d=2.45) | Ethylating Agent |

| 2-Butanone | 72.11 | - | 250 mL | Solvent |

| Reaction Conditions | ||||

| Temperature | ~80 °C | Reflux | ||

| Time | 4-6 hours | |||

| Expected Yield | ~85-95% |

Part 2: Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation, discovered in 1877, is a cornerstone of electrophilic aromatic substitution (EAS) for forming aryl ketones.[8] The reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[9][10]

Principle and Mechanism

-

Electrophile Generation: The Lewis acid (anhydrous aluminum chloride, AlCl₃) coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃C≡O⁺).[8][10][11]

-

Electrophilic Attack: The 1,4-diethoxybenzene intermediate is highly activated towards EAS due to the electron-donating nature of the two ethoxy groups. The π electrons of the aromatic ring attack the acylium ion. This attack preferentially occurs at the position ortho to one of the ethoxy groups, as these positions are most electronically enriched.

-

Aromaticity Restoration: The resulting intermediate, an arenium ion (or σ-complex), is not aromatic. A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[11]

A key feature of this reaction is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[12] Therefore, slightly more than one equivalent of the catalyst must be used. The final product is liberated from this complex during an aqueous work-up.[12]

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol

CAUTION: This procedure involves highly reactive and corrosive substances. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment. All glassware must be rigorously dried.[13]

-

Setup: Equip a dry 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (0.11 mol) and dry dichloromethane (DCM, 200 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Add acetyl chloride (0.105 mol) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C. Stir for 15 minutes after addition to allow for complex formation.

-

Substrate Addition: Dissolve 1,4-diethoxybenzene (0.1 mol) in 50 mL of dry DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 200 g) portion-wise, followed by the slow addition of 50 mL of concentrated hydrochloric acid to decompose the aluminum complexes.[14][15]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water.

Data Presentation: Reagents and Conditions

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| 1,4-Diethoxybenzene | 166.22 | 0.10 | 16.62 g | Substrate |

| Acetyl Chloride | 78.50 | 0.105 | 7.5 mL (d=1.104) | Acylating Agent |

| Aluminum Chloride | 133.34 | 0.11 | 14.67 g | Lewis Acid Catalyst |

| Dichloromethane | 84.93 | - | 250 mL | Solvent |

| Reaction Conditions | ||||

| Temperature | 0 °C to RT | |||

| Time | 2-3 hours | |||

| Expected Yield | ~70-85% |

Safety and Handling Precautions

The chemicals used in this synthesis possess significant hazards. A thorough risk assessment must be conducted before beginning any work.

-

Hydroquinone: Toxic if swallowed and can cause serious eye damage and skin irritation.[16] Handle with gloves and eye protection in a well-ventilated area.[17][18]

-

Ethyl Iodide: A potent alkylating agent. It should be handled as a potential carcinogen.

-

Acetyl Chloride: Highly flammable and corrosive. It reacts violently with water, releasing toxic HCl gas. Must be handled in a fume hood away from moisture.[13]

-

Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. The dust is highly irritating to the respiratory system.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. All operations should be performed in a chemical fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves.[13] An emergency eyewash and safety shower must be accessible.

Conclusion

The synthesis of this compound from hydroquinone is a highly instructive and effective two-step process that utilizes fundamental reactions in organic chemistry. The Williamson ether synthesis provides a clean and high-yielding route to the key 1,4-diethoxybenzene intermediate. Subsequently, the electron-rich nature of this intermediate allows for a regioselective Friedel-Crafts acylation to furnish the desired product. By understanding the mechanisms and rationale behind each step, researchers can confidently execute and adapt this synthesis for various applications in the fields of medicinal chemistry, materials science, and fine chemical production.

References

- Williamson ether synthesis. (n.d.). In Wikipedia.

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. Retrieved from [Link]

- Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah.

-

Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

- Friedel–Crafts reaction. (n.d.). In Wikipedia.

-

2,5-dihydroxyacetophenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

- Chahal, S., Nain, S., & Kumar, A. (2017). Synthesis, Characterization and Antimicrobial Activity of Schiff Base Derived from 6-Methoxy-4-oxo-4H-Chromene-3-Carbaldehyde and Its Metal Complexes. International Journal of Pharmaceutical Sciences and Research, 8(8), 3471-3476.

- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Missouri–Kansas City.

- Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2020). ResearchGate.

-

Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]

-

Expt 04: Hydroquinone to 2,5-dihydroxy acetophenone via Hydroquinone diacetate. (2021, March 26). YouTube. Retrieved from [Link]

-

2',5'-Dihydroxyacetophenone. (n.d.). SpectraBase. Retrieved from [Link]

- The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.

- Williamson ether synthesis. (n.d.). Grokipedia.

-

2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). Edubirdie.

-

HYDROQUINONE. (n.d.). CDC Stacks. Retrieved from [Link]

- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). University of Missouri–Kansas City.

-

Hydroquinone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. wcu.edu [wcu.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. youtube.com [youtube.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. nj.gov [nj.gov]

solubility of 2',5'-Diethoxyacetophenone in common solvents

An In-depth Technical Guide to the Solubility of 2,2-Diethoxyacetophenone

Abstract

A Note on Nomenclature: The topic of this guide is 2',5'-Diethoxyacetophenone. However, a thorough review of chemical literature and supplier databases reveals that the vast majority of available technical data corresponds to its isomer, 2,2-Diethoxyacetophenone (CAS No. 6175-45-7) , also known as α,α-Diethoxyacetophenone. Given its prevalence and the availability of data, this guide will focus exclusively on 2,2-Diethoxyacetophenone. It is presumed that this is the compound of primary interest for most industrial and research applications.

Physicochemical Profile of 2,2-Diethoxyacetophenone

Understanding the fundamental physicochemical properties of a compound is prerequisite to predicting and interpreting its solubility behavior. 2,2-Diethoxyacetophenone is a liquid at room temperature with a molecular structure that features both polar and non-polar characteristics, which dictates its interaction with various solvents.

| Property | Value | Source(s) |

| CAS Number | 6175-45-7 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Density | 1.034 g/mL at 25 °C | [1] |

| Boiling Point | 131-134 °C at 10 mmHg | [1] |

| Refractive Index (n20/D) | 1.499 | [1] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [6] |

| Water Solubility | 0.16 g/L at 25 °C (Sparingly soluble) | [6][7] |

| LogP (Octanol/Water) | 2.2 | [4] |

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute (2,2-Diethoxyacetophenone) and the solvent. The foundational principle is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible or soluble in one another.[8]

Molecular Structure Analysis of 2,2-Diethoxyacetophenone:

-

Non-Polar Regions: The phenyl group (C₆H₅) is a large, non-polar, and hydrophobic component. The two ethyl groups (-CH₂CH₃) also contribute to the non-polar character of the molecule.

-

Polar Regions: The ketone group (C=O) is a significant polar functional group capable of dipole-dipole interactions. The two ether linkages (C-O-C) also introduce polarity.

The balance between the large non-polar phenyl and ethyl groups and the polar ketone and ether functionalities suggests that 2,2-Diethoxyacetophenone is a moderately polar compound . This structure predicts poor solubility in the highly polar solvent water, which is confirmed by experimental data (0.16 g/L).[6][7] Conversely, it is expected to be readily soluble in solvents of moderate polarity and many non-polar organic solvents that can engage in van der Waals forces with its phenyl and alkyl regions.

Solubility Profile: Known Data and Predictions

While extensive quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on available information and theoretical principles. The following table summarizes this profile.

| Solvent | Solvent Type | Predicted Solubility | Rationale / Known Data |

| Water | Polar Protic | Sparingly Soluble | Known value: 0.16 g/L. The large hydrophobic regions dominate.[6][7] |

| Methanol | Polar Protic | Soluble / Miscible | Known to be soluble in hot methanol. The short alkyl chain makes it polar enough to interact with the solute's polar groups. |

| Ethanol | Polar Protic | Miscible | Similar polarity to methanol; expected to readily dissolve the compound. |

| Acetone | Polar Aprotic | Miscible | Known to be soluble.[9] Its polarity is well-matched with the ketone and ether groups. |

| Ethyl Acetate | Polar Aprotic | Miscible | Known to be soluble.[9] Its moderate polarity and ester group can effectively solvate the molecule. |

| Isopropanol | Polar Protic | Soluble / Miscible | Known to be soluble.[9] Polarity is suitable for solvation. |

| Acetonitrile | Polar Aprotic | Soluble / Miscible | A common polar aprotic solvent that should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A very strong organic solvent capable of dissolving a wide array of compounds.[10] |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | A common solvent for moderately polar organic compounds. |

| Toluene | Non-Polar | Miscible | The aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl group of the solute. |

| Hexane | Non-Polar | Soluble / Miscible | The non-polar nature of hexane will interact well with the phenyl and ethyl groups of the solute. |

Experimental Protocol: Quantitative Solubility Determination

To establish definitive solubility values, an experimental approach is necessary. The Equilibrium Shake-Flask Method is a robust and widely accepted protocol for determining the solubility of a compound in a given solvent.

Causality: This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solute. This ensures that the measured concentration represents the maximum solubility at the specified temperature.

Protocol Steps:

-

Preparation: Add an excess amount of 2,2-Diethoxyacetophenone to a known volume of the selected solvent in a sealed vessel (e.g., a screw-cap vial or flask). The excess solid phase is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours). A mechanical shaker or orbital incubator is ideal. The constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to allow the undissolved solute to settle completely. For colloidal suspensions, centrifugation or filtration may be necessary.

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid (the saturated solution). It is critical not to disturb the undissolved solute at the bottom of the vessel.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the concentration of 2,2-Diethoxyacetophenone in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the result in units such as g/L, mg/mL, or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Experimental Protocol: Qualitative Solubility Assessment

For rapid screening, a qualitative assessment can provide valuable initial insights.

Causality: This protocol relies on visual inspection to quickly classify a compound's solubility, which is useful for solvent selection in synthesis, purification, or formulation.

Protocol Steps:

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to a small, clear test tube.

-

Solute Addition: Add a small, measured amount of 2,2-Diethoxyacetophenone (e.g., 20 µL or ~20 mg) to the solvent.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the mixture against a contrasting background.

-

Miscible/Soluble: The solution is clear and homogenous with no visible undissolved droplets.

-

Partially Soluble: The solution is cloudy, or a significant portion of the solute has dissolved but an undissolved phase remains.

-

Insoluble: Two distinct phases are clearly visible, or the added solute remains unchanged.

-

-

Incremental Addition (Optional): If the solute dissolves completely, add another measured amount to determine if it is sparingly or freely soluble.

Caption: Workflow for Qualitative Solubility Testing.

Safety and Handling

2,2-Diethoxyacetophenone is a chemical substance that requires careful handling in a laboratory environment.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class is typically rated as combustible liquids.[3]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention.

-

References

-

Safety Data Sheet. (2017, November 29). LOCTITE EDAG ML 25208 1KG E&C. Retrieved January 13, 2026, from [Link]

-

Tintoll. (n.d.). 2,2-Diethoxy-1-phenylethanone CAS No. 6175-45-7. Retrieved January 13, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2,2-Diethoxyacetophenone, >95%. Retrieved January 13, 2026, from [Link]

-

University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Diethoxyacetophenone. Retrieved January 13, 2026, from [Link]

-

Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved January 13, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,2-Diethoxyacetophenone. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2,2-diethoxyethanol. Retrieved January 13, 2026, from [Link]

-

Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved January 13, 2026, from [Link]

Sources

- 1. 2,2-Diethoxyacetophenone | 6175-45-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. 2,2-Diethoxyacetophenone | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Diethoxy-1-phenylethanone CAS No. 6175-45-7 | Tintoll [uvabsorber.com]

- 6. 2,2-Diethoxyacetophenone | 6175-45-7 [amp.chemicalbook.com]

- 7. 2,2-Diethoxyacetophenone, 96% | Fisher Scientific [fishersci.ca]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. mysds.henkel.com [mysds.henkel.com]

An In-depth Technical Guide to 2',5'-Diethoxyacetophenone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2',5'-Diethoxyacetophenone, a substituted aromatic ketone of interest to researchers and professionals in drug discovery and organic synthesis. This document details its chemical properties, a robust synthesis protocol, and state-of-the-art analytical methodologies for its characterization. Furthermore, it explores the potential applications of this compound, drawing insights from the established biological activities of structurally related molecules.

Core Compound Identity and Physicochemical Properties

This compound, systematically named 1-(2,5-diethoxyphenyl)ethanone, is an organic compound with the CAS Number 112434-80-7. Its core structure consists of an acetophenone moiety with two ethoxy groups substituted at the 2' and 5' positions of the phenyl ring.

The molecular and physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| IUPAC Name | 1-(2,5-diethoxyphenyl)ethanone | N/A |

| CAS Number | 112434-80-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

The presence of the ethoxy groups significantly influences the compound's polarity and solubility compared to its unsubstituted acetophenone counterpart, rendering it more lipophilic. This characteristic is a critical consideration in its potential pharmacokinetic profile and its application in biological systems.

Caption: Chemical structure of this compound.

Synthesis of this compound via Williamson Ether Synthesis

The most logical and efficient synthetic route to this compound is through the Williamson ether synthesis, starting from the commercially available 2',5'-dihydroxyacetophenone. This method is a robust and well-established procedure for the formation of ethers.

Reaction Principle: The synthesis involves the deprotonation of the hydroxyl groups of 2',5'-dihydroxyacetophenone by a suitable base to form a more nucleophilic phenoxide. This is followed by a nucleophilic substitution (SN2) reaction with an ethylating agent, typically ethyl iodide or ethyl bromide.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2',5'-Dihydroxyacetophenone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (or Ethyl Bromide)

-

Anhydrous Acetone

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups.

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (2.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following are standard and recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase HPLC method is typically suitable for this type of molecule.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Injection Volume | 10 µL |

This method should yield a sharp, single peak for the pure compound, and the retention time can be used for identification in subsequent analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the two distinct ethoxy groups (quartet for the -OCH₂- and triplet for the -CH₃). The chemical shifts and coupling constants of the aromatic protons will confirm the 1,2,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including the two oxygenated carbons), and the carbons of the acetyl and ethoxy groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 208.25.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of substituted acetophenones has shown a wide range of pharmacological properties. The structural features of this compound suggest several potential areas of investigation for researchers in drug development.

-

Enzyme Inhibition: Structurally related dihydroxy and dimethoxy acetophenones have demonstrated inhibitory activity against various enzymes. For instance, some acetophenone derivatives have been investigated as inhibitors of enzymes like urease and hepatic mixed function oxidases. The specific substitution pattern of this compound may confer novel inhibitory properties.

-

Antimicrobial and Anti-inflammatory Activity: The acetophenone scaffold is a common motif in compounds with antimicrobial and anti-inflammatory effects. The lipophilicity imparted by the ethoxy groups could enhance cell membrane permeability, potentially leading to improved biological activity.

-

Intermediate for Synthesis of Bioactive Molecules: this compound can serve as a versatile starting material for the synthesis of more complex molecules, including chalcones, flavones, and other heterocyclic compounds with potential therapeutic applications.

Researchers are encouraged to explore the biological activities of this compound in relevant in vitro and in vivo models to uncover its therapeutic potential.

Conclusion

This compound is a compound with significant potential for application in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and robust analytical methods for its characterization. The exploration of its biological activities, guided by the known properties of related compounds, presents a promising avenue for future research and drug discovery efforts.

References

Sources

An In-depth Technical Guide to 2',5'-Diethoxyacetophenone and its Analogs: Synthesis, Biological Activities, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2',5'-diethoxyacetophenone represent a versatile chemical scaffold with a broad spectrum of biological activities and potential applications in materials science. This technical guide provides a comprehensive review of the synthesis, characterization, and pharmacological properties of these compounds, with a particular focus on their anticancer, antiviral, and anti-inflammatory effects. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to facilitate further research and development in this promising area of medicinal chemistry and materials science.

Introduction: The Versatility of the Acetophenone Scaffold

Acetophenone, the simplest aromatic ketone, and its derivatives are prevalent in nature and have been extensively utilized as building blocks in organic synthesis.[1] The substitution pattern on the aromatic ring significantly influences the physicochemical properties and biological activities of these compounds, making them attractive scaffolds for drug discovery. Among these, the 2',5'-dialkoxyacetophenone core, and specifically this compound, has garnered interest due to the diverse pharmacological activities exhibited by its analogs.

This guide will delve into the synthetic routes to this compound and its derivatives, explore their key biological activities with a focus on anticancer, antiviral, and anti-inflammatory properties, and discuss their emerging applications in materials science.

Synthesis of this compound and its Analogs

The synthesis of this compound typically starts from the readily available precursor, 2',5'-dihydroxyacetophenone. The primary synthetic strategies involve the etherification of the hydroxyl groups and subsequent modifications to generate a diverse range of analogs.

Synthesis of the Precursor: 2',5'-Dihydroxyacetophenone

A common and efficient method for the synthesis of 2',5'-dihydroxyacetophenone is the Fries rearrangement of hydroquinone diacetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol: Fries Rearrangement for 2',5'-Dihydroxyacetophenone

-

Reactants: Dry hydroquinone diacetate, anhydrous aluminum chloride.

-

Procedure:

-

Finely powder a mixture of dry hydroquinone diacetate (0.257 mole) and anhydrous aluminum chloride (0.87 mole) in a mortar.

-

Transfer the powdered mixture to a dry round-bottomed flask equipped with an air condenser protected by a calcium chloride tube and connected to a gas-absorption trap.

-

Slowly heat the flask in an oil bath. Over approximately 30 minutes, raise the temperature to 110–120°C, at which point the evolution of hydrogen chloride gas will commence.

-

Continue to slowly raise the temperature to 160–165°C and maintain this temperature for about 3 hours. The reaction mixture will become pasty and assume a green color.

-

Allow the flask to cool to room temperature.

-

Decompose the excess aluminum chloride by carefully adding crushed ice (350 g) followed by concentrated hydrochloric acid (25 mL).

-

Collect the resulting solid product by filtration on a Büchner funnel and wash with cold water.

-

Recrystallize the crude product from water or 95% ethanol to yield green, silky needles of 2',5'-dihydroxyacetophenone.

-

Synthesis of this compound via Williamson Ether Synthesis

The hydroxyl groups of 2',5'-dihydroxyacetophenone can be converted to ether functionalities through the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl groups to form alkoxides, which then react with an alkyl halide.[2][3][4]

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis for this compound

-

Reactants: 2',5'-Dihydroxyacetophenone, ethyl iodide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or butanone).

-

Procedure:

-

In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in the chosen solvent.

-

Add finely pulverized potassium carbonate (a slight excess, e.g., 2.2 equivalents).

-

Add ethyl iodide (2.2 equivalents) to the mixture.

-

Reflux the reaction mixture with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Synthesis of Analogs: The Claisen-Schmidt Condensation

A versatile method for synthesizing a wide array of analogs, particularly chalcones (α,β-unsaturated ketones), is the Claisen-Schmidt condensation.[5][6][7] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis [5]

-

Reactants: this compound, a substituted aromatic aldehyde, a base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide dropwise with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for several hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Representative Spectroscopic Data for Acetophenone Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) |

| 2',5'-Dihydroxyacetophenone | 2.6 (s, 3H, CH3), 6.9 (s, 1H, OH), 7.2-7.3 (m, 3H, ArH), 11.8 (s, 1H, OH) | Signals for acetyl group, aromatic carbons, and hydroxyl-bearing carbons. | ~3300 (O-H), ~1650 (C=O) |

| 2',5'-Dimethoxyacetophenone | 1-3 (m, 3H), 3-4 (m, 6H), 6-7 (m, 3H)[5] | Signals for acetyl, methoxy, and aromatic carbons.[5] | ~2950 (C-H), ~1670 (C=O), ~1250 (C-O) |

| This compound | Expected signals: ~1.4 (t, 6H, CH3), ~2.5 (s, 3H, COCH3), ~4.0 (q, 4H, OCH2), 6.8-7.2 (m, 3H, ArH) | Expected signals: ~14 (CH3), ~26 (COCH3), ~64 (OCH2), aromatic signals, ~198 (C=O) | ~2980 (C-H), ~1670 (C=O), ~1250 (C-O) |

Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific analog.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have demonstrated a wide range of biological activities, with anticancer, antiviral, and anti-inflammatory properties being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of acetophenone derivatives, particularly chalcones, as anticancer agents.[8][9] Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

Mechanism of Action:

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This can involve the activation of caspases and the modulation of the Bcl-2 family of proteins. Some derivatives also act as proteasome inhibitors, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells.[8]

Structure-Activity Relationship (SAR):

-

Substitution on the aromatic rings: The nature and position of substituents on both the acetophenone and the aldehyde-derived aromatic rings of chalcones significantly influence their anticancer activity. Electron-donating groups, such as hydroxyl and methoxy groups, have been shown to enhance cytotoxicity in some cases.

-

The α,β-unsaturated ketone moiety: This Michael acceptor is crucial for the biological activity of many chalcones, as it can react with nucleophilic residues in proteins, such as cysteine thiols in key enzymes.

Table 2: Anticancer Activity of Representative Acetophenone Analogs

| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 2',5'-dihydroxy-4-chlorochalcone | Not specified | Notable inhibitory effects | [3] |

| Chalcone | JC3-dimer | Prostate cancer cells | Significant apoptosis induction | [8] |

| Acetophenone-alkaloid hybrid | Acroquinolone A | HT29 (colorectal) | 21.8 µg/mL | [10] |

| Acetophenone-alkaloid hybrid | Acroquinolone B | HeLa (cervical) | 14.2 µg/mL | [10] |

Experimental Protocol: Determining IC50 Values using the MTT Assay [11]

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate until attached.

-

Compound Treatment: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and add it to the wells. Include a solvent control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the concentration that inhibits cell growth by 50% (IC50).

Antiviral Activity

Derivatives of acetophenone have also been investigated for their antiviral properties. The presence of specific functional groups on the acetophenone scaffold is crucial for their activity against various viruses.[12]

Mechanism of Action:

The antiviral mechanism of acetophenone derivatives can be multifaceted. Some compounds have been shown to exert a virucidal effect, directly inactivating viral particles.[12][13][14][15][16] Others may interfere with specific stages of the viral life cycle, such as attachment, entry, replication, or release. For instance, some antiviral agents target viral enzymes like RNA-dependent RNA polymerase.

Structure-Activity Relationship (SAR):

-

Hydroxyl and Amino Groups: Studies on ω-aminoacetophenones have shown that the presence of amino and hydroxyl groups in ortho or para positions to each other on the aromatic nucleus is important for antiviral activity against the influenza virus.[12]

-

ω-Alkylamino-5-amino-2:4-dihydroxyacetophenones: This series of compounds has demonstrated the most potent antiviral activity in some studies.[12]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [17]

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

-

Viral Infection: Infect the cells with a known titer of the virus for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing agarose and various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet or amido black) to visualize and count the plaques.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Anti-inflammatory Activity

Acetophenone derivatives have shown promise as anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Mechanism of Action:

The anti-inflammatory effects of these compounds can be attributed to their ability to suppress the release of chemical mediators from inflammatory cells like mast cells and neutrophils.[3] This includes the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Structure-Activity Relationship (SAR):

-

Chalcones: Several chalcone derivatives have demonstrated potent anti-inflammatory activity. For example, 2',5'-dihydroxychalcone is a known inhibitor of chemical mediators and cyclooxygenase.[3]

-

Hydroxy Substituents: The presence and position of hydroxyl groups on the aromatic rings can significantly impact the anti-inflammatory potency.

Applications in Materials Science

Beyond their biological activities, acetophenone and its derivatives have found applications in materials science, primarily as photoinitiators in polymerization and as components of resins.

Photoinitiators for Polymerization

Acetophenone derivatives are a prominent class of Type I photoinitiators.[18][19] Upon exposure to UV light, they undergo unimolecular bond cleavage (α-cleavage) to generate free radicals that can initiate polymerization.[20][21][22]

Mechanism of Photoinitiation:

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Antiviral action of derivatives of ω-aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 16. Antiviral Drugs Study Guide: Mechanisms & Clinical Use | Notes [pearson.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 21. [PDF] Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy | Semantic Scholar [semanticscholar.org]

- 22. Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectr… [ouci.dntb.gov.ua]

An In-depth Technical Guide to 2',5'-Diethoxyacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-diethoxyacetophenone, a substituted aromatic ketone. While its specific discovery and a detailed historical timeline are not extensively documented in readily available literature, its synthesis logically follows well-established organic chemistry principles. This guide will delve into the probable synthetic pathways, focusing on the preparation of its key precursor, 2',5'-dihydroxyacetophenone, and its subsequent etherification. Furthermore, we will explore its physicochemical properties and potential applications as an intermediate in organic synthesis and drug discovery, supported by what is known about its analogs.

Introduction: Unveiling this compound

This compound, systematically named 1-(2,5-diethoxyphenyl)ethanone, is an organic compound with the chemical formula C₁₂H₁₆O₃.[1] It belongs to the class of acetophenones, which are aromatic ketones featuring an acetyl group bonded to a benzene ring. The distinguishing feature of this molecule is the presence of two ethoxy groups at the 2' and 5' positions of the phenyl ring.

While not a widely studied compound in its own right, its structural motifs are present in various biologically active molecules. The di-substituted alkoxybenzene core is a common feature in medicinal chemistry, often imparting favorable pharmacokinetic properties. This guide aims to provide a foundational understanding of this compound for researchers who may encounter it as an intermediate or consider it as a building block in their synthetic endeavors.

The Genesis of a Molecule: A Postulated History and Synthesis

A definitive historical account of the first synthesis of this compound is not prominently featured in scientific literature. However, its molecular structure strongly suggests a synthetic lineage rooted in the chemistry of its precursor, 2',5'-dihydroxyacetophenone. The likely historical development and the most logical synthetic routes are detailed below.

The Precursor: Discovery and Synthesis of 2',5'-Dihydroxyacetophenone

The journey to this compound almost certainly begins with the synthesis of 2',5'-dihydroxyacetophenone (also known as quinacetophenone). This precursor can be efficiently prepared via the Fries rearrangement of hydroquinone diacetate. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

A common procedure involves heating hydroquinone diacetate with anhydrous aluminum chloride.[2] The reaction proceeds through the formation of an acylium ion, which then electrophilically attacks the aromatic ring.

Diagram 1: Fries Rearrangement for the Synthesis of 2',5'-Dihydroxyacetophenone

Caption: The Fries rearrangement of hydroquinone diacetate to yield 2',5'-dihydroxyacetophenone.

The Etherification Step: The Williamson Ether Synthesis

With 2',5'-dihydroxyacetophenone in hand, the introduction of the two ethyl groups to form this compound is most logically achieved through the Williamson ether synthesis . This classic and versatile method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide.

In this specific synthesis, 2',5'-dihydroxyacetophenone would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding bis-phenoxide. This nucleophilic species would then be reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, in an Sₙ2 reaction to yield the final product.

Diagram 2: Williamson Ether Synthesis of this compound

Caption: The Williamson ether synthesis route to this compound.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112434-80-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the acetyl methyl protons, and the ethoxy groups (a triplet and a quartet). The specific chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern.

-

¹³C NMR would display distinct resonances for the carbonyl carbon, the aromatic carbons (with and without oxygen substitution), the acetyl methyl carbon, and the two carbons of the ethoxy groups.[3][4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. Absorptions corresponding to C-O-C stretching of the ether linkages and C-H stretching of the aromatic and aliphatic groups would also be present.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with the molecular ion peak (M⁺) at m/z 208.25. Fragmentation patterns would likely involve the loss of the acetyl group and parts of the ethoxy chains.

Potential Applications in Research and Development

Given the limited specific literature on this compound, its applications are largely projected based on the utility of related acetophenone and alkoxybenzene derivatives.

Intermediate in Organic Synthesis

The primary role of this compound is likely as an intermediate in the synthesis of more complex molecules. The ketone functionality can be a handle for various transformations, including:

-

Reductions: To form the corresponding alcohol.

-

Oxidations: Such as in the Baeyer-Villiger oxidation to form an ester.

-

Condensation Reactions: Aldol and Claisen-Schmidt condensations to form larger carbon skeletons.

-

Formation of Heterocycles: Serving as a precursor for the synthesis of chalcones, flavones, and other heterocyclic systems.

Building Block in Drug Discovery

The 1,4-dialkoxybenzene moiety is a common scaffold in medicinal chemistry. For instance, the dimethoxy analog, 2',5'-dimethoxyacetophenone, is a known intermediate in the synthesis of various pharmaceutical compounds.[5] By analogy, this compound could serve as a starting material for the development of novel therapeutic agents. The ethoxy groups can influence the lipophilicity and metabolic stability of a potential drug molecule compared to methoxy or hydroxy analogs.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound based on established chemical principles. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of 2',5'-Dihydroxyacetophenone via Fries Rearrangement

Materials:

-

Hydroquinone diacetate

-

Anhydrous aluminum chloride

-

Crushed ice

-

Concentrated hydrochloric acid

-

Ethanol (for recrystallization)

Procedure:

-

In a dry round-bottomed flask equipped with a reflux condenser and a gas trap, combine finely powdered hydroquinone diacetate and anhydrous aluminum chloride.[2]

-

Slowly heat the mixture in an oil bath to 110-120 °C. The evolution of hydrogen chloride gas should be observed.[2]

-

Gradually increase the temperature to 160-165 °C and maintain for approximately 3 hours.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully decompose the excess aluminum chloride by slowly adding crushed ice, followed by concentrated hydrochloric acid.

-

Collect the resulting solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield pure 2',5'-dihydroxyacetophenone.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

2',5'-Dihydroxyacetophenone

-

Anhydrous potassium carbonate (or another suitable base)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous acetone (or another suitable polar aprotic solvent)

Procedure:

-

To a solution of 2',5'-dihydroxyacetophenone in anhydrous acetone, add an excess of anhydrous potassium carbonate.

-

Add ethyl iodide to the suspension.

-

Reflux the reaction mixture with vigorous stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Conclusion

This compound represents a molecule of interest primarily as a synthetic intermediate. While its own history of discovery is not well-documented, its synthesis is logically derived from well-established and reliable organic reactions: the Fries rearrangement and the Williamson ether synthesis. For researchers in organic synthesis and drug development, understanding the preparation and potential reactivity of this compound provides another tool in the construction of complex molecular architectures. Future studies may yet uncover specific biological activities or material properties of this compound itself, further enriching its scientific narrative.

References

Sources

- 1. 112434-80-7|1-(2,5-Diethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]

- 3. 2',5'-Dihydroxyacetophenone(490-78-8) 13C NMR [m.chemicalbook.com]

- 4. 2',5'-Dimethoxyacetophenone(1201-38-3) 1H NMR [m.chemicalbook.com]

- 5. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 2',5'-Diethoxyacetophenone

Introduction

2',5'-Diethoxyacetophenone (CAS No. 112434-8-0) is an aromatic ketone used in specialized research and development applications.[1] As with many substituted acetophenones, its unique chemical structure makes it a compound of interest for scientific professionals. However, comprehensive safety and toxicological data for this specific molecule are not extensively documented in publicly available literature.

This guide provides a framework for the safe handling of this compound, constructed from established best practices for aromatic ketones and safety data from structurally similar compounds, most notably its isomer, 2,2-Diethoxyacetophenone (CAS No. 6175-45-7).[2][3] The causality behind each recommendation is explained to empower researchers to build a robust and self-validating culture of safety within their laboratories.[4]

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[4] Given the lack of specific toxicological data for this compound, a conservative approach is mandated, assuming it shares the hazard profile of its close chemical relatives.

Inferred GHS Classification and Hazards

Based on aggregated data for isomers and related acetophenone derivatives, the following Globally Harmonized System (GHS) classifications should be anticipated.[2][3][5][6][7]

| Hazard Class | Category | Hazard Statement | Causality and Field Insights |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Aromatic ketones can defat the skin, leading to dryness, redness, and inflammation upon prolonged or repeated contact.[6][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation, pain, and redness. This is a common property for many organic solvents and ketones.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[2][3] |

| Acute Toxicity, Oral | Category 4 (Anticipated) | H302: Harmful if swallowed. | Acetophenone, the parent compound, is classified as harmful if swallowed.[9] It is prudent to assume a similar level of oral toxicity. |

| Flammability | Combustible Liquid (Anticipated) | H227: Combustible liquid. | While not highly flammable, acetophenone derivatives typically have flash points that classify them as combustible. The isomer 2,2-Diethoxyacetophenone has a flash point of 128 °C.[3][10] They can form explosive mixtures with air upon intense heating. |

Toxicological Profile (Inferred)

The specific toxicological properties of this compound have not been fully investigated.[11] However, data from close analogs provide a basis for cautious handling:

-

LD50 (Oral, Rat) for 2,2-Diethoxyacetophenone: 5660 µL/kg.[3] This suggests moderate acute oral toxicity.

-

Systemic Effects: Upon absorption, which can occur via inhalation, ingestion, or skin contact, acetophenones can be metabolized and may affect the nervous system.[8][9]

Researchers must operate under the principle that this compound is potentially hazardous via all primary routes of exposure: inhalation, ingestion, and dermal contact.[12]

Section 2: Engineering Controls and Exposure Mitigation

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

Ventilation

All handling of this compound must be conducted within a properly functioning chemical fume hood.[13]

-

Causality: A fume hood is the most effective engineering control for preventing the inhalation of vapors, which are a primary exposure route for respiratory irritation.[14] It also provides a contained space to limit the spread of material in the event of a spill.

Emergency Equipment

An operational safety shower and eyewash station must be immediately accessible in any laboratory where this compound is handled.[6][10]

-

Causality: In the case of accidental skin or eye contact, immediate and prolonged flushing (at least 15 minutes) is the most critical first aid step to mitigate chemical burns and irritation.[12][14]

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedures being performed.[4]

Eye and Face Protection

-

Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards.[6]

-

Recommended for Splash Risk: A full-face shield worn over chemical splash goggles should be used when transferring large volumes or performing reactions with a significant risk of splashing.

-

Causality: This level of protection is mandated by the compound's classification as a serious eye irritant.[3]

Skin and Body Protection

-

Gloves: Standard disposable nitrile gloves (minimum 4-6 mil thickness) provide adequate protection for incidental contact or "splash protection".[12] However, it is critical to understand that nitrile offers poor long-term resistance to many ketones and aromatic solvents.[15][16][17][18]

-

Protocol: If gloves become contaminated, they must be removed and replaced immediately.[19] For prolonged handling or immersion, gloves with higher chemical resistance, such as butyl rubber or Viton™, should be considered. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

-

-

Lab Coat: A flame-resistant lab coat should be worn at all times, with sleeves fully extended.

-

Apparel: Full-length pants and closed-toe shoes are mandatory.[14][20]

Respiratory Protection

Under normal laboratory conditions, respiratory protection is not required if all work is conducted within a certified chemical fume hood.[11] A respirator may be necessary during large-scale spill clean-up or if engineering controls fail.

This diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE selection workflow for this compound.

Section 4: Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining chemical integrity.

Safe Handling Workflow

-

Preparation: Read the Safety Data Sheet (SDS) for any related compounds and the experimental protocol. Ensure all engineering controls are functional and emergency equipment is accessible.[4]

-

PPE: Don all required PPE as determined in Section 3.

-

Dispensing: Conduct all transfers within a chemical fume hood. Use a spatula for solids or appropriate glassware for liquids to avoid contamination.[20]

-

Heating: If heating is required, use a flameless heat source (e.g., heating mantle, oil bath) and ensure the setup is secure. Avoid open flames due to the compound's combustibility.[13]

-

Post-Handling: Tightly close the container. Decontaminate the work surface with an appropriate solvent.[12]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][14]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[10]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[11]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its severity.

Spill Response

This flowchart details the decision-making process for responding to a chemical spill.

Caption: Decision-making workflow for chemical spill response.

First Aid Measures

The following actions should be taken immediately while seeking professional medical attention.[3][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, call a poison center or seek immediate medical attention and provide the Safety Data Sheet (if available) to emergency personnel.[3]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Procedure: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[11]

-

Regulations: Disposal must be carried out in accordance with all local, state, and federal environmental regulations. Do not dispose of this chemical down the drain.[11]

Conclusion